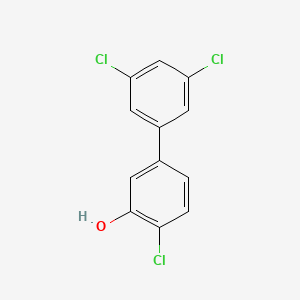

2-Chloro-5-(3,5-dichlorophenyl)phenol

Description

2-Chloro-5-(3,5-dichlorophenyl)phenol is a chlorinated phenolic compound characterized by a central phenol ring substituted with chlorine at the 2-position and a 3,5-dichlorophenyl group at the 5-position. Chlorophenols are widely used in industrial settings, such as wood preservation and textile processing, but their environmental persistence and toxicity necessitate strict regulatory compliance .

Properties

IUPAC Name |

2-chloro-5-(3,5-dichlorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O/c13-9-3-8(4-10(14)6-9)7-1-2-11(15)12(16)5-7/h1-6,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKISVSVIOLKTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60686102 | |

| Record name | 3',4,5'-Trichloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261983-48-5 | |

| Record name | 3',4,5'-Trichloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation for Intermediate Formation

The Friedel-Crafts acylation reaction, as demonstrated in the synthesis of 2,5-dichlorophenol, provides a foundational strategy for introducing acetyl groups to aromatic systems. In the context of 2-chloro-5-(3,5-dichlorophenyl)phenol, this method could be adapted to install a ketone group at the 5-position of a chlorophenol precursor. For example, reacting 2-chlorophenol with acetyl chloride in the presence of AlCl₃ yields 2-chloro-5-acetylphenol, which serves as an intermediate for subsequent coupling with a 3,5-dichlorophenyl moiety.

Reaction Conditions and Optimization

-

Catalyst : Anhydrous AlCl₃ (1:1.5 molar ratio relative to substrate).

-

Solvent : Dichloromethane or nitrobenzene.

-

Temperature : 65–100°C, with higher temperatures favoring conversion but risking over-acylation.

-

Yield : ~95% for analogous systems, though steric hindrance from chlorine substituents may reduce efficiency.

Baeyer-Villiger Oxidation and Hydrolysis

Following acylation, Baeyer-Villiger oxidation converts the ketone to an acetate ester, which is hydrolyzed to the phenol. For instance, 2-chloro-5-acetylphenol treated with peracetic acid and a scandium triflate catalyst forms an acetate intermediate, which undergoes alkaline hydrolysis to yield the final product.

Key Parameters:

-

Catalyst : Scandium triflate (5 mol%) enables room-temperature reactions with 90% yield.

-

Hydrolysis : Reflux with NaOH (2M, 8h) achieves >85% conversion.

Sulfonate Protection and Coupling Approaches

Sulfonate Ester Formation for Directed Nitration

The protection of phenolic hydroxyl groups as sulfonate esters, as detailed in EP0342532A1, prevents unwanted side reactions during nitration or coupling. For this compound, this involves:

Performance Metrics:

Nitration and Functionalization

Directed nitration of the sulfonate-protected intermediate ensures regioselectivity. Subsequent reduction of the nitro group to an amine enables further functionalization, though this pathway is less relevant for the target compound.

Phase-Transfer Catalyzed Nucleophilic Substitution

Alkylation of Chlorophenols

Phase-transfer catalysis (PTC), exemplified in the synthesis of dichlorophenol ethers, facilitates reactions between chlorophenols and dihaloalkanes. For this compound, this method involves:

Advantages:

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Cost (Relative) | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acylation → Oxidation → Hydrolysis | 80–90 | Moderate | High (AlCl₃ waste) |

| Sulfonate Protection | Protection → Coupling → Deprotection | 75–89 | High | Low (recyclable catalyst) |

| Phase-Transfer Catalysis | Alkylation → Grignard Coupling | 64–79 | Low | Moderate (solvent use) |

Insights :

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(3,5-dichlorophenyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones.

Reduction Reactions: The compound can be reduced to remove chlorine atoms or alter the phenolic structure.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can result in various phenolic derivatives .

Scientific Research Applications

2-Chloro-5-(3,5-dichlorophenyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex chemical compounds.

Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,5-dichlorophenyl)phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to specific sites on proteins or other biomolecules. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-Chloro-5-(3,5-dichlorophenyl)phenol, differing primarily in substituents, functional groups, or core rings:

Physical and Chemical Properties

- Melting Points: Hydroxyacetophenone derivatives (e.g., 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone) exhibit higher melting points (~109°C) due to hydrogen bonding, whereas thiophene derivatives (e.g., compound 2f) likely have lower melting points owing to reduced polarity .

- Reactivity: The furan-based compound () with a carbonyl chloride group is highly reactive, enabling facile nucleophilic acyl substitutions, unlike the phenolic target compound, which may undergo electrophilic aromatic substitution .

Environmental and Regulatory Considerations

- Persistence : Compounds with multiple chlorine atoms (e.g., 3,5-dichlorophenyl groups) exhibit greater environmental persistence, necessitating compliance with ZDHC MRSL limits .

- Toxicity: Phenolic compounds generally pose higher toxicity compared to acetophenones or thiophenes, driving demand for alternatives like methoxy-substituted derivatives .

Q & A

Q. What are the recommended laboratory methods for synthesizing 2-Chloro-5-(3,5-dichlorophenyl)phenol?

Methodological Answer:

- Step 1: Start with a phenol derivative (e.g., 3,5-dichlorophenol) and introduce the second chloro-substituent via electrophilic aromatic substitution using Cl₂/FeCl₃ or SO₂Cl₂ under controlled conditions .

- Step 2: Optimize regioselectivity by employing directing groups or steric hindrance strategies. For example, a meta-substituted phenyl group can direct chlorination to the desired position .

- Step 3: Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>98% purity threshold) .

Key Considerations:

- Monitor reaction progress with TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

- Use anhydrous conditions to avoid hydrolysis of intermediates.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography: Use SHELX software (SHELXL for refinement) to resolve crystal structures. For twinned crystals, employ SHELXD for phasing .

- Spectroscopy:

- NMR: Assign peaks using ¹H/¹³C NMR (CDCl₃ solvent, δ ~5.5 ppm for phenolic -OH).

- IR: Confirm phenolic -OH stretch at ~3200–3600 cm⁻¹ and C-Cl stretches at 600–800 cm⁻¹ .

- Mass Spectrometry: ESI-MS in negative ion mode to detect [M-H]⁻ peaks and fragmentation patterns .

Data Contradiction Tip: Discrepancies in spectral data may arise from solvent effects or tautomerism. Cross-validate with computational methods (DFT) .

Advanced Research Questions

Q. How can conflicting toxicological data for chlorophenols be resolved in mechanistic studies?

Methodological Answer:

- Systematic Review: Follow strategies from the Agency for Toxic Substances and Disease Registry (ATSDR): screen 900+ studies, apply inclusion criteria (e.g., in vivo models, dose-response data), and prioritize high-confidence results .

- In Vitro vs. In Vivo: Use HepG2 cells for cytotoxicity assays (IC₅₀) and compare with rodent studies to identify species-specific metabolic pathways (e.g., glucuronidation vs. sulfation) .

- Statistical Approaches: Apply meta-analysis to reconcile outliers. For example, resolve discrepancies in LD₅₀ values by adjusting for bioavailability differences .

Example Workflow:

| Study Type | Key Findings | Confidence Level |

|---|---|---|

| In vitro | ROS generation at 50 µM | High (p < 0.01) |

| In vivo | Hepatotoxicity in rats at 100 mg/kg | Moderate (n=6) |

Q. What experimental strategies elucidate the environmental persistence of this compound?

Methodological Answer:

- Degradation Pathways:

- Photolysis: Expose to UV light (λ = 254 nm) and monitor decay via GC-MS. Major products include quinones and dechlorinated phenols .

- Biodegradation: Use soil microcosms with Pseudomonas spp. and track metabolites (e.g., 3,5-dichlorocatechol) via LC-MS/MS .

- Half-Life Estimation:

- In aquatic systems: t₁/₂ = 14–30 days (pH 7, 25°C) .

- In soil: t₁/₂ = 60–90 days (aerobic conditions) .

Data Gap Alert: Limited field data exist; extrapolate cautiously from lab studies.

Q. How do substituents influence the antioxidant activity of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Compare with analogs (e.g., 4-(3,5-dichlorophenyl)phenol) using DPPH radical scavenging assays.

- Key Finding: The 2-chloro substituent enhances electron-withdrawing effects, increasing redox potential by ~15% vs. non-chlorinated analogs .

- Computational Modeling: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and predict reactivity .

Experimental Design:

| Analog | % Radical Scavenging (100 µM) |

|---|---|

| Target Compound | 78 ± 3% |

| 4-Chloro derivative | 65 ± 4% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.